molecular formula C27H25N3O6S3 B381439 DIMETHYL 3-METHYL-5-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

DIMETHYL 3-METHYL-5-({2-[(4-OXO-3-PHENYL-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETYL}AMINO)-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B381439
M. Wt: 583.7g/mol
InChI Key: CEAYPVQNYDIEDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a benzothieno pyrimidine moiety, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate involves several steps. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the benzothieno pyrimidine moiety. Key reagents used in the synthesis include dimethyl sulfate, thiophene-2-carboxylic acid, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions with electron-withdrawing groups, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Thiophene derivatives: These compounds share the thiophene ring but differ in their substituents and overall structure.

    Benzothieno pyrimidine derivatives: These compounds have a similar core structure but may vary in their functional groups and side chains. The uniqueness of Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H25N3O6S3

Molecular Weight

583.7g/mol

IUPAC Name

dimethyl 3-methyl-5-[[2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C27H25N3O6S3/c1-14-19(25(33)35-2)22(39-21(14)26(34)36-3)28-18(31)13-37-27-29-23-20(16-11-7-8-12-17(16)38-23)24(32)30(27)15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-13H2,1-3H3,(H,28,31)

InChI Key

CEAYPVQNYDIEDU-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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